molecular formula C11H15ClFNO2 B1284359 Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 182199-73-1

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No. B1284359
M. Wt: 247.69 g/mol
InChI Key: HLCMGZVJVPHOGM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a compound that is structurally related to various research chemicals with potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with fluorophenyl groups and ethyl ester functionalities are discussed, which can provide insights into the chemical and physical properties, synthesis, and potential biological activities of Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from substituted toluenes or other aromatic precursors. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was performed using ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid . These methods could potentially be adapted for the synthesis of Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Similarly, the structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was elucidated, showing a three-dimensional supramolecular network . These findings suggest that Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride may also form specific hydrogen bonding patterns that could influence its physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of fluorophenyl-containing compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. The compounds discussed in the papers exhibit a variety of chemical behaviors, such as the ability to form hydrogen bonds and undergo nucleophilic substitution reactions . The presence of the amino group in Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride suggests that it may also participate in similar reactions, potentially leading to the formation of various derivatives or metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as RP-HPLC, FT-IR, TGA, DTA, and UV-Visible spectroscopy . These compounds exhibit specific absorption characteristics, thermal stability, and chromatographic behaviors that can be quantified and used to predict the properties of Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride. For instance, the stability of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate under various conditions was assessed, indicating that similar compounds may also exhibit good stability profiles .

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride has been studied for its polymorphic forms, which are of great importance in pharmaceuticals. Vogt et al. (2013) investigated two polymorphic forms of a related compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Antitumor Activity

Research into amino acid ester derivatives containing 5-fluorouracil, which include compounds similar to Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride, has been conducted. Xiong et al. (2009) synthesized a series of these derivatives and evaluated their in vitro antitumor activity, demonstrating their potential in cancer treatment (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Radioactive Labeling

The compound has applications in the synthesis of radiolabeled pharmaceuticals. Choi, Kucharczyk, and Sofia (1987) developed a nine-step synthesis of a related compound labeled in the pyridine ring, demonstrating the compound's utility in creating labeled pharmaceuticals for research (Choi, Kucharczyk, & Sofia, 1987).

Bioanalytical Method Development

Nemani, Shard, and Sengupta (2018) established a bioanalytical method for an acetylcholinesterase inhibitor structurally related to Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride, demonstrating the compound's relevance in developing novel pharmaceuticals (Nemani, Shard, & Sengupta, 2018).

Safety And Hazards

This would include any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions to take when handling the compound.


Future Directions

This would involve discussing potential future research involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms of action.


I hope this general information is helpful. If you have any specific questions about these categories, feel free to ask!


properties

IUPAC Name

ethyl 3-amino-3-(3-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCMGZVJVPHOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586206
Record name Ethyl 3-amino-3-(3-fluorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

CAS RN

182199-73-1
Record name Ethyl 3-amino-3-(3-fluorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Tasnádi, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2008 - Elsevier
An efficient synthesis of β-aryl-β-amino acid enantiomers has been developed via the lipase-catalysed enantioselective hydrolysis of the corresponding racemic ethyl esters in an …
Number of citations: 43 www.sciencedirect.com

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